molecular formula C4H4BrNOS B1381964 2(3H)-Thiazolone, 4-(bromomethyl)- CAS No. 55002-65-8

2(3H)-Thiazolone, 4-(bromomethyl)-

Cat. No. B1381964
CAS RN: 55002-65-8
M. Wt: 194.05 g/mol
InChI Key: MLVWGBHJGZAYCV-UHFFFAOYSA-N
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Description

The compound “2(3H)-Thiazolone, 4-(bromomethyl)-” likely belongs to the class of organic compounds known as thiazolones, which are heterocyclic compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . The “4-(bromomethyl)-” part suggests that there is a bromomethyl group attached to the 4th position of the thiazolone ring.


Synthesis Analysis

While specific synthesis methods for “2(3H)-Thiazolone, 4-(bromomethyl)-” were not found, a general method for synthesizing bromomethylquinoline involves using acetoacetanilide as a raw material, dissolving it into an organic solvent, adding bromine, and then carrying out several other steps .

Scientific Research Applications

1. Regioselective Reactions and Heterocyclic System Development

  • Amosova et al. (2018) explored regioselective reactions of 2-(bromomethyl)-1,3-thiaselenole, leading to efficient synthetic approaches for novel heterocyclic systems involving C–S and C–N bond formation. These systems have potential biological activity (Amosova et al., 2018).

2. Synthesis of Chiral Synthons

  • Isozumi et al. (2003) reported on the chiral functionalization of 2(3H)-thiazolone, providing a new route to chiral synthons for 2-amino thiols, which are significant in pharmaceutical research (Isozumi et al., 2003).

3. Development of 11beta-Hydroxysteroid Dehydrogenase Type 1 Inhibitors

  • Fotsch et al. (2008) found that compounds with the 2-amino-1,3-thiazol-4(5H)-one core were potent inhibitors of 11beta-hydroxysteroid dehydrogenase type 1, an enzyme target for various therapeutic applications (Fotsch et al., 2008).

4. Generation and Trapping of Dihydrothiazole

  • Al Hariri et al. (1997) discussed the generation and trapping of 4-Methylene-5-(bromomethyl)-4,5-dihydrothiazole with dienophiles, a process important for creating complex molecular structures (Al Hariri et al., 1997).

5. Synthesis of Thiazol Derivative Compounds

  • Tjiptasurasa (2005) demonstrated the synthesis of thiazol compounds, highlighting their therapeutic potential and the use of local agrochemical industry products in their production (Tjiptasurasa, 2005).

6. Photocycloaddition and Ring-Opening Reactions

  • Sierra et al. (2021) researched the photocycloaddition and ring-opening reactions of certain thiazolones, revealing significant stereoselectivity and providing insights into molecular transformations (Sierra et al., 2021).

Future Directions

While specific future directions for “2(3H)-Thiazolone, 4-(bromomethyl)-” are not available, a review on the design of biologically active compounds based on 2-aminopyrimidin-4(3H)-one and its derivatives over the past 20 years suggests that this field is developing in several priority directions .

properties

IUPAC Name

4-(bromomethyl)-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNOS/c5-1-3-2-8-4(7)6-3/h2H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVWGBHJGZAYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)S1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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